molecular formula C16H17N3O B3403128 (2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide CAS No. 1105221-32-6

(2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide

Cat. No.: B3403128
CAS No.: 1105221-32-6
M. Wt: 267.33
InChI Key: WUYWAHXUEJGOHA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide is a complex organic compound that features a cyclopenta[c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[c]pyrazole ring and subsequent functionalization to introduce the phenylprop-2-enamide moiety. Common reagents used in these reactions include cyclopentanone, hydrazine, and phenylacetic acid derivatives. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenylprop-2-enamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopenta[c]pyrazole ring, where halogenated derivatives can be introduced using reagents like sodium halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium halides). The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents to ensure optimal yields.

Major Products

Scientific Research Applications

(2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylprop-2-enamide stands out due to its cyclopenta[c]pyrazole ring system, which imparts unique chemical and biological properties

Properties

CAS No.

1105221-32-6

Molecular Formula

C16H17N3O

Molecular Weight

267.33

IUPAC Name

(E)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H17N3O/c1-19-16(13-8-5-9-14(13)18-19)17-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/b11-10+

InChI Key

WUYWAHXUEJGOHA-ZHACJKMWSA-N

Isomeric SMILES

CN1C(=C2CCCC2=N1)NC(=O)/C=C/C3=CC=CC=C3

SMILES

CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CC=C3

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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